Cas no 25696-03-1 ((4E, 14Z)-Sphingadienine-C18)

(4E, 14Z)-Sphingadienine-C18 is a bioactive sphingoid base characterized by its unique diene structure with double bonds at the 4E and 14Z positions. This C18 sphingadienine derivative serves as a key intermediate in sphingolipid metabolism, playing a role in cellular signaling and membrane biology. Its structural features contribute to enhanced fluidity and functional versatility in lipid bilayers. The compound is of interest in biochemical and pharmaceutical research due to its potential involvement in modulating ceramide pathways and inflammatory responses. High-purity (4E, 14Z)-Sphingadienine-C18 is valuable for studies on lipidomics, cell regulation, and metabolic disorders, offering researchers a well-defined reference standard for analytical and synthetic applications.
(4E, 14Z)-Sphingadienine-C18 structure
(4E, 14Z)-Sphingadienine-C18 structure
Product Name:(4E, 14Z)-Sphingadienine-C18
CAS No:25696-03-1
MF:C18H35NO2
MW:297.476005792618
CID:284485
PubChem ID:6449795
Update Time:2025-06-08

(4E, 14Z)-Sphingadienine-C18 Chemical and Physical Properties

Names and Identifiers

    • 4,14-Octadecadiene-1,3-diol,2-amino-,(2S,- 3R,4E,14Z)-
    • (4E, 14Z)-Sphingadienine-C18
    • (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
    • 4,14-Octadecadiene-1,3-diol, 2-amino-, (R-(R*,S*-(E,Z)))-
    • SCHEMBL23521220
    • 25696-03-1
    • Sphingadienine
    • Inchi: 1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+
    • InChI Key: KWDXKYNWAKMLKK-YQMRQDNGSA-N
    • SMILES: OC(/C=C/CCCCCCCC/C=C\CCC)C(CO)N

Computed Properties

  • Exact Mass: 297.266779
  • Monoisotopic Mass: 297.266779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 14
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5
  • XLogP3: 4.4

Experimental Properties

  • Density: 0.952
  • Boiling Point: 445.7°Cat760mmHg
  • Flash Point: 223.4°C

(4E, 14Z)-Sphingadienine-C18 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

(4E, 14Z)-Sphingadienine-C18 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(4E, 14Z)-Sphingadienine-C18 Related Literature

Additional information on (4E, 14Z)-Sphingadienine-C18

Professional Introduction to (4E, 14Z)-Sphingadienine-C18 (CAS No. 25696-03-1)

(4E, 14Z)-Sphingadienine-C18, with the chemical identifier CAS No. 25696-03-1, is a specialized lipid compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound belongs to the sphingoid base family, which is a crucial component in the biosynthesis of sphingolipids, essential molecules for cell membrane structure and function. The unique double bond configuration at the 4E and 14Z positions in its molecular structure imparts distinct physicochemical properties, making it a subject of intense study for its potential applications in drug development and cellular biology.

The significance of (4E, 14Z)-Sphingadienine-C18 lies in its role as a precursor for more complex sphingolipids. Sphingolipids are involved in various cellular processes, including signal transduction, cell differentiation, and apoptosis. The introduction of this compound into biological systems can modulate these processes, offering insights into potential therapeutic interventions. Recent studies have highlighted its importance in understanding the pathogenesis of certain diseases, particularly those related to lipid metabolism and inflammation.

One of the most compelling aspects of (4E, 14Z)-Sphingadienine-C18 is its structural similarity to other sphingoid bases found in nature. This similarity allows researchers to investigate how subtle changes in molecular structure can influence biological activity. For instance, studies have shown that modifications in the double bond positions can alter the compound's interactions with cellular receptors and enzymes. This knowledge is pivotal for designing molecules with enhanced specificity and efficacy.

In the context of drug development, (4E, 14Z)-Sphingadienine-C18 has been explored as a lead compound for novel therapeutics. Its unique chemical properties make it an attractive candidate for use in targeted drug delivery systems. Researchers are particularly interested in its potential to enhance the bioavailability of other drugs by improving their membrane penetration. This approach has shown promise in preclinical trials for treating conditions such as neurodegenerative diseases and cancer.

The synthesis of (4E, 14Z)-Sphingadienine-C18 is a complex process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to achieve high yields and purity levels necessary for biological applications. Techniques such as stereoselective synthesis and chiral resolution are often employed to ensure the correct stereochemical configuration of the compound.

Recent advancements in analytical chemistry have enabled more detailed characterization of (4E, 14Z)-Sphingadienine-C18. Techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into its molecular structure and interactions. These tools are essential for validating synthetic pathways and understanding how the compound behaves within biological systems.

The pharmacological potential of (4E, 14Z)-Sphingadienine-C18 has been further explored through cell culture and animal models. Studies have demonstrated its ability to modulate signaling pathways associated with inflammation and cell survival. For example, research has shown that it can inhibit the activity of certain enzymes involved in pro-inflammatory responses, thereby reducing inflammation without causing significant side effects.

In conclusion, (4E, 14Z)-Sphingadienine-C18 (CAS No. 25696-03-1) represents a promising compound with diverse applications in biochemical research and pharmaceutical development. Its unique structural features and biological activities make it a valuable tool for investigating sphingolipid metabolism and designing novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in advancing our understanding of cellular processes and developing innovative treatments for various diseases.

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